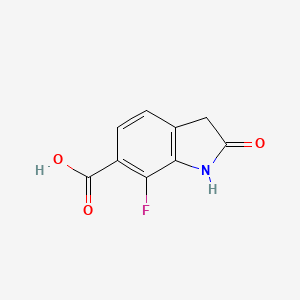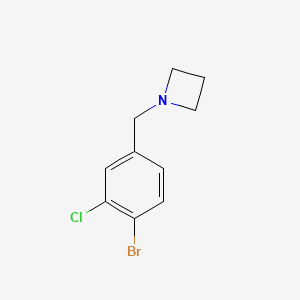
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol is a chemical compound known for its significance in various industrial applications, particularly in the fragrance industry. This compound is characterized by its unique structure, which includes a tetrahydropyran ring substituted with isopropyl and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-2-methyltetrahydro-2H-pyran-4-ol typically involves Prins cyclization, a reaction between an aldehyde and an unsaturated alcohol. For instance, the reaction between isoprenol and isovaleraldehyde in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid can yield the desired product . The reaction conditions, including the type of catalyst and the presence of water, significantly influence the selectivity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound often employs heterogeneous catalysts like iron-modified silica. These catalysts not only enhance the reaction efficiency but also allow for easier separation and reuse . The use of solid catalysts, such as Amberlyst ion exchangers, is also common in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction pathway and product distribution .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-isopropyl-2-methyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The compound can form hemiacetals and carbocations, which are key intermediates in its chemical reactions . These intermediates can further react to form various products, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: Similar in structure but with different substituents.
2-Isopropyl-4-methyltetrahydro-2H-pyran-4-ol: Another closely related compound with slight structural variations.
Uniqueness
2-Isopropyl-2-methyltetrahydro-2H-pyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and properties are required .
Propriétés
Formule moléculaire |
C9H18O2 |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-methyl-2-propan-2-yloxan-4-ol |
InChI |
InChI=1S/C9H18O2/c1-7(2)9(3)6-8(10)4-5-11-9/h7-8,10H,4-6H2,1-3H3 |
Clé InChI |
VQSYNQHYHNSFJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CC(CCO1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)



![Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15331716.png)
![tert-Butyl (6-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15331720.png)


![2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15331737.png)



![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B15331759.png)
